molecular formula C13H11NO5S B14597138 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-35-9

2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14597138
CAS No.: 60264-35-9
M. Wt: 293.30 g/mol
InChI Key: UKYWMMUHKLLFQH-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common synthetic route includes the reaction of 1,3-benzodioxole with methanesulfonyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with a pyridine derivative to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller molecules.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

60264-35-9

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylsulfonyl)-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H11NO5S/c15-14-6-2-1-3-13(14)20(16,17)8-10-4-5-11-12(7-10)19-9-18-11/h1-7H,8-9H2

InChI Key

UKYWMMUHKLLFQH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CS(=O)(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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